molecular formula C24H21N3O6 B12116514 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B12116514
M. Wt: 447.4 g/mol
InChI Key: OUYVUFLQOLQTST-UHFFFAOYSA-N
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Description

N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound consists of a central pyrrolidinone ring (2,5-dioxopyrrolidin-3-yl) linked to a benzodioxin moiety (2,3-dihydro-1,4-benzodioxin-6-yl). Additionally, it bears an acetohydrazide group (N’-[…]-acetohydrazide) and a naphthalen-1-yloxy substituent.

Preparation Methods

Synthetic Routes::

    Amine Derivation: The synthesis begins by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in alkaline conditions.

    Alkylation/Aralkylation: The bromosulfonamide intermediate is further treated with various alkyl or aralkyl halides (e.g., alkyl bromides or aryl chlorides) using N,N-dimethylformamide (DMF) as the reaction medium.

Industrial Production:: While no specific industrial methods are documented, the compound’s synthesis can be adapted for large-scale production.

Chemical Reactions Analysis

    Reactivity: N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance, oxidation may involve oxidants like potassium permanganate, while reduction could use hydrazine or metal hydrides.

    Major Products: These reactions yield diverse products, such as substituted derivatives or cyclization products.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Investigations may focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Its pharmacological properties, toxicity, and potential therapeutic applications warrant study.

    Industry: Applications in materials science, catalysis, or drug development are promising.

Mechanism of Action

    Targets: The compound likely interacts with specific cellular receptors or enzymes.

    Pathways: It may modulate signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: While no direct analogs are mentioned, explore structurally related molecules.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-naphthalen-1-yloxyacetohydrazide

InChI

InChI=1S/C24H21N3O6/c28-22(14-33-19-7-3-5-15-4-1-2-6-17(15)19)26-25-18-13-23(29)27(24(18)30)16-8-9-20-21(12-16)32-11-10-31-20/h1-9,12,18,25H,10-11,13-14H2,(H,26,28)

InChI Key

OUYVUFLQOLQTST-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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